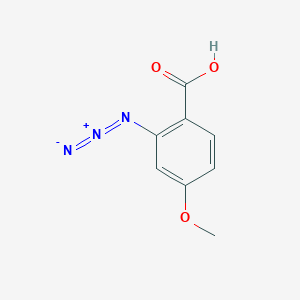

2-Azido-4-methoxybenzoic acid

Overview

Description

2-Azido-4-methoxybenzoic acid is a chemical compound that has been widely used in many scientific experiments due to its unique physical and chemical properties. It is a derivative of 4-methoxybenzoic acid , which is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .

Molecular Structure Analysis

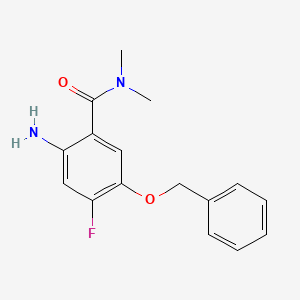

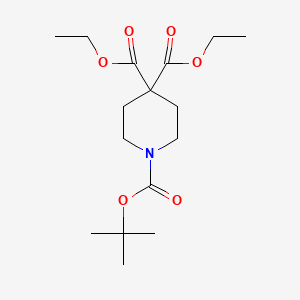

The molecular formula of this compound is C8H7N3O3. The structure of the compound would include a benzene ring substituted with a methoxy group at position 4 and an azido group at position 2 .Scientific Research Applications

Luminescence and Harmonic Generation

2-Azido-4-methoxybenzoic acid has been utilized in the design of organic-terbium hybrid compounds, such as 2-methoxy benzoic acid tris-(2-methoxybenzoyl)hydrazide. These compounds exhibit three-photon-excited green emission and second-harmonic generation, useful in photophysical studies and applications in optical materials (Ga‐Lai Law et al., 2007).

Enzyme Studies

4-Azido-2-hydroxybenzoic acid, a close derivative of this compound, has been synthesized and used as a photoactive probe for identifying the phenol binding site of UDP-glucuronosyltransferases (UGTs), important in drug metabolism (Y. Xiong et al., 2006).

Thermal Decomposition Studies

2-Methoxyazidobenzene, related to this compound, has been used as a model compound in studying the thermal decomposition rates of α-azido heterocycles, which is significant in understanding the stability and reactivity of these compounds (G. L'abbé et al., 1994).

Organic Synthesis

The azido group in this compound could potentially be involved in synthetic applications. For instance, directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid derivatives, has been explored for the synthesis of various substituted benzoic acids (Thi-Huu Nguyen et al., 2006).

Encapsulation for Controlled Release

Similar compounds, like 4-hydroxy-3-methoxy benzoic acid, have been successfully encapsulated in layered double hydroxide (LDH) nanoparticles for controlled release applications, which could be a potential application for this compound in flavor or drug delivery systems (Mi-Mi Hong et al., 2008).

Magnetic Property Studies

Azido-copper coordination polymers, incorporating benzoate derivatives including 2-fluorobenzoic acid and 2,6-difluorobenzoic acid, have been investigated for their structure and magnetic properties. This research area may be relevant for this compound as a ligand in similar coordination chemistry studies (Xiangyu Liu et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-methoxybenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This suggests that 2-Azido-4-methoxybenzoic acid and related compounds could have important roles in future research and applications.

properties

IUPAC Name |

2-azido-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHBTBQFQTUCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)

![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)